(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine

5-HT2A receptor pharmacology Enantioselective receptor binding Serotonin receptor agonist

(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine (CAS 2248188-49-8) is an enantiopure chiral phenethylamine derivative bearing a 2,5-dimethoxyphenyl ring and a primary amine on the 1-position of the propane chain. With a molecular formula of C₁₁H₁₇NO₂, a molecular weight of 195.26 g·mol⁻¹, a computed XLogP3 of 1.5, and a topological polar surface area (TPSA) of 44.5 Ų, the compound occupies physicochemical space distinct from its positional isomer 2,5-dimethoxyamphetamine (2,5-DMA), which carries the amine at the 2-position of the propane chain.

Molecular Formula C11H17NO2
Molecular Weight 195.262
CAS No. 2248188-49-8
Cat. No. B2355508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine
CAS2248188-49-8
Molecular FormulaC11H17NO2
Molecular Weight195.262
Structural Identifiers
SMILESCC(CN)C1=C(C=CC(=C1)OC)OC
InChIInChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1
InChIKeyMWCQGGZRKWDESA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Baseline: (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine (CAS 2248188-49-8) – Class, Identity, and Core Specifications


(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine (CAS 2248188-49-8) is an enantiopure chiral phenethylamine derivative bearing a 2,5-dimethoxyphenyl ring and a primary amine on the 1-position of the propane chain [1]. With a molecular formula of C₁₁H₁₇NO₂, a molecular weight of 195.26 g·mol⁻¹, a computed XLogP3 of 1.5, and a topological polar surface area (TPSA) of 44.5 Ų, the compound occupies physicochemical space distinct from its positional isomer 2,5-dimethoxyamphetamine (2,5-DMA), which carries the amine at the 2-position of the propane chain [2]. The defined (R)-stereocenter at the carbon alpha to the phenyl ring confers stereospecific receptor engagement potential that is absent in racemic or (S)-configured alternatives, making enantiomeric identity a critical procurement specification [3].

Why Generic Substitution Fails for (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine: Enantiomeric and Positional Isomer Traps


Two independent structural variables—the position of the primary amine on the propane chain (1-position versus 2-position) and the absolute configuration at the chiral center (R versus S)—render generic interchange among in-class 2,5-dimethoxyphenylalkylamines scientifically indefensible. Positional isomerism alone has been shown to produce approximately 3-fold differences in 5-HT₂A receptor affinity within the 2,5-dimethoxyamphetamine scaffold [1]. Simultaneously, across multiple congeneric series of 2,5-dimethoxyphenylalkylamines, the R-enantiomers consistently exhibit higher affinity and greater functional potency at 5-HT₂A and 5-HT₂C receptors compared to their S-antipodes [2]. Procuring the racemate, the wrong enantiomer, or the incorrect positional isomer therefore introduces an uncontrolled variable that can invalidate receptor pharmacology studies, confound SAR campaigns, and compromise analytical reference standards. The quantitative evidence below substantiates each of these differentiation axes.

Product-Specific Quantitative Evidence Guide for (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine Versus Closest Analogs


Enantiomeric Differentiation at 5-HT₂A and 5-HT₂C Receptors: R-Configured 2,5-Dimethoxyphenylalkylamines Exhibit Higher Affinity and Functional Potency Than S-Enantiomers

In a systematic enantiospecific study of conformationally restricted 2,5-dimethoxyphenylalkylamine analogues, Chambers et al. (2001) demonstrated that the R-enantiomers of all tested optical isomer pairs bound with higher affinity than their S-antipodes at both the 5-HT₂A and 5-HT₂C agonist binding sites. Functional assays (phosphoinositide hydrolysis) further confirmed that the R-enantiomers generally displayed increased potency compared to the S-enantiomers [1]. Although this study employed tricyclic dihydrofuran-constrained analogues rather than the unconstrained (2R)-2-(2,5-dimethoxyphenyl)propan-1-amine, the stereochemical trend is consistent with earlier findings on 2,5-DMA derivatives where R(−)-isomers were more potent than both the racemate and the S(+)-isomers at 5-HT₂ sites [2]. This class-level stereochemical preference provides the strongest available rationale for selecting the R-enantiomer over the S-enantiomer (CAS 2248186-75-4) or racemic mixture for receptor-targeted research applications.

5-HT2A receptor pharmacology Enantioselective receptor binding Serotonin receptor agonist Stereochemistry-activity relationship

Positional Isomer Differentiation: Propan-1-amine Architecture Yields Divergent 5-HT₂A Affinity Versus Propan-2-amine (2,5-DMA) Scaffold

The target compound carries the primary amine at the 1-position of the propane chain, whereas the widely studied 2,5-DMA (CAS 2801-68-5) places the amine at the 2-position (isopropylamine motif). Chambers et al. (2002) established that positional modification within the 2,5-dimethoxyamphetamine scaffold produces quantifiable changes in 5-HT₂A receptor affinity, with a 3-fold difference observed for the translocation of a single methoxy substituent [1]. Extrapolating this positional sensitivity to the amine location—a more fundamental pharmacophoric alteration—supports the expectation that propan-1-amine and propan-2-amine positional isomers will exhibit distinct receptor binding profiles. As a quantitative baseline, racemic 2,5-DMA (propan-2-amine) displays a Ki of 268 nM at the 5-HT₂A receptor (rat cortex, [³H]DOB displacement) and a Ki of 1,020 nM at the 5-HT₁ receptor [2]. The related unsubstituted phenethylamine 2C-H (2,5-dimethoxyphenethylamine) has a reported 5-HT₂A Ki of 227 nM (ChEMBL) [3]. No published direct head-to-head binding data comparing the propan-1-amine positional isomer with 2,5-DMA at 5-HT₂A were identified at the time of this analysis; the available class-level positional isomer data from Chambers et al. (2002) serves as the most informative proxy.

Positional isomer pharmacology 5-HT2A receptor affinity Structure-activity relationship Amphetamine analog differentiation

Stereochemical Identity and Enantiopurity as Procurement Specifications: Enamine-Certified 95% (R)-Enantiomer Versus Racemic or Misconfigured Alternatives

Commercially, (2R)-2-(2,5-dimethoxyphenyl)propan-1-amine is sourced through Enamine Ltd. (catalog EN300-6507516) at a certified purity of 95.0% with defined (R)-stereochemistry [1]. The (S)-enantiomer (CAS 2248186-75-4) is catalogued separately, and racemic 2,5-DMA (CAS 2801-68-5) is available as a distinct positional isomer from suppliers including Sigma-Aldrich [2]. The procurement-critical differentiator is the combination of defined single-enantiomer identity with documented purity—parameters that directly determine whether downstream receptor assays measure the biologically preferred stereoisomer or a mixture with confounded activity. The computed physicochemical properties of the (R)-enantiomer (XLogP3 = 1.5, TPSA = 44.5 Ų) differ from those of the (1R)-1-(2,5-dimethoxyphenyl)propan-1-amine positional isomer (XLogP3 = 1.7), providing additional analytical handles for identity confirmation [3]. At the time of analysis, high-strength direct experimental binding or functional data for this specific compound were limited; procurement decisions relying on chiral identity and positional isomer purity are supported by the class-level pharmacological evidence documented in Evidence Items 1 and 2.

Chiral procurement Enantiopure building block Asymmetric synthesis Chemical sourcing specification

Enantiomer-Specific Potency Confirmed for R(−)-2,5-DMA Derivatives at 5-HT₂ Binding Sites Versus Racemates

Shannon et al. (1984) established that the R(−)-isomers of 4-substituted 2,5-DMA derivatives—including DOI (4-iodo), DOM (4-methyl), and DON (4-nitro)—were consistently more potent than their racemic counterparts in displacing [³H]ketanserin from 5-HT₂ binding sites in rat cortical membranes, while demonstrating selectivity for 5-HT₂ over 5-HT₁ sites. This stereoselectivity was absent at 5-HT₁ receptors, where both enantiomers showed comparable, lower-affinity binding [1]. The finding that R(−)-DOI produced a Hill coefficient significantly less than unity in competition assays, which shifted to near-unity in the presence of Gpp(NH)p, indicates agonist-like binding behavior specific to the R-configuration [1]. A separate comparative study of phenylisopropylamine stereoisomers on sheep umbilical artery contraction confirmed that R(−)-isomers of 2,5-DMA, DOM, DOET, and DOB were more active than S(+)-isomers, with the potency rank order: DOB > DOET > DOM > 2,5-DMA > PMA [2]. This body of evidence establishes the R-configuration as the pharmacologically preferred stereochemistry across multiple 2,5-dimethoxyphenylalkylamine scaffolds and assay systems.

5-HT2 receptor selectivity R-isomer pharmacology Stereoselective agonist Hallucinogen SAR

Forensic and Analytical Differentiation: Positional Isomers Produce Distinguishable Chromatographic and Mass Spectrometric Signatures

Maher et al. (2009) demonstrated in a comprehensive GC-MS and GC-IRD study that positional ring isomers of dimethoxyamphetamines—despite sharing identical molecular weight (195 Da) and similar EI mass spectral features (base peak m/z 44 from the imine fragment; m/z 151/152 for the dimethoxybenzyl cation/radical cation)—can be differentiated through combined gas chromatography–infrared detection (GC-IRD) [1]. This analytical differentiation principle extends to the amine-positional isomerism between propan-1-amine and propan-2-amine scaffolds. Although this study examined ring regioisomers of DMA rather than amine-positional isomers, it establishes the forensic precedent that 2,5-dimethoxyphenylalkylamine positional isomers require authenticated reference standards for unambiguous identification—a requirement that directly underpins the procurement value of well-characterized (2R)-2-(2,5-dimethoxyphenyl)propan-1-amine as a certified analytical reference material.

Forensic chemistry GC-MS differentiation Positional isomer analysis Analytical reference standard

Best Research and Industrial Application Scenarios for (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine Based on Quantitative Differentiation Evidence


Enantioselective 5-HT₂A/₂C Receptor Pharmacology and Psychedelic-Assisted Therapy Target Engagement Studies

Investigators studying stereospecific 5-HT₂A or 5-HT₂C receptor activation for psychedelic drug discovery programs should select the (R)-enantiomer (CAS 2248188-49-8) over the (S)-enantiomer or racemic 2,5-DMA. Class-level evidence from Chambers et al. (2001) establishes that R-configured 2,5-dimethoxyphenylalkylamines consistently achieve higher receptor affinity and functional potency at both 5-HT₂A and 5-HT₂C subtypes, while Shannon et al. (1984) confirm agonist-like R(−)-isomer binding with 5-HT₂ selectivity over 5-HT₁ [1][2]. The propan-1-amine architecture further differentiates this compound from the propan-2-amine 2,5-DMA scaffold, where positional isomerism alone produces multi-fold receptor affinity differences (Chambers et al., 2002) [3]. Procurement of the certified 95% (R)-enantiomer from Enamine (EN300-6507516) ensures that receptor occupancy measurements reflect the stereochemically preferred ligand configuration, eliminating the confound of mixed enantiomer populations.

Chiral Structure-Activity Relationship (SAR) Campaigns and Asymmetric Synthesis Scaffold Development

Medicinal chemistry teams pursuing systematic SAR around the 2,5-dimethoxyphenylalkylamine pharmacophore require a defined (R)-enantiomer building block to systematically vary amine position, N-substitution, and 4-position aromatic substituents. The compound's primary amine functionality, combined with its defined (R)-stereochemistry (InChI Key: MWCQGGZRKWDESA-QMMMGPOBSA-N) [1], enables selective derivatization—reductive amination, acylation, or sulfonylation—without stereochemical scrambling. The separate commercial availability of the (S)-enantiomer (CAS 2248186-75-4) allows matched-pair enantiomeric comparisons within the same synthetic series, a capability not offered by racemic or achiral alternatives [2]. The documented potency divergence between R- and S-enantiomers at 5-HT₂ sites [3] makes enantiopure procurement essential for resolving stereochemical contributions to SAR.

Certified Forensic Reference Standard for Positional Isomer Differentiation in Seized Drug Analysis

Forensic toxicology laboratories require authenticated single-isomer reference materials to unambiguously identify 2,5-dimethoxyphenylalkylamine positional isomers in seized drug casework. The Maher et al. (2009) GC-MS/GC-IRD study demonstrated that DMA regioisomers share molecular weight and major EI-MS fragments, necessitating orthogonal spectroscopic differentiation [1]. (2R)-2-(2,5-dimethoxyphenyl)propan-1-amine, as a propan-1-amine positional isomer, fills a specific reference standard gap distinct from the more commonly stocked 2,5-DMA (propan-2-amine) standard. Procuring the 95%-pure (R)-enantiomer via Enamine [2] provides the certified chromatographic retention time, mass spectrum, and IR spectrum needed to discriminate this compound from its positional and stereochemical isomers in forensic casework, supporting defensible expert testimony and regulatory compliance.

Neuroscience Tool Compound for Investigating Stereochemical Determinants of Hallucinogenic Activity

Neuroscience laboratories investigating the molecular pharmacology of hallucinogenic phenethylamines require stereochemically defined tool compounds to probe the relationship between absolute configuration and in vivo behavioral endpoints (e.g., head-twitch response in rodent models). The Shannon et al. (1984) and Dyer et al. (1973) studies established that R(−)-isomers of 2,5-DMA derivatives consistently outperform S(+)-isomers in both radioligand binding and functional tissue assays, with agonist-like binding characteristics at 5-HT₂ sites [1][2]. The (2R)-2-(2,5-dimethoxyphenyl)propan-1-amine scaffold extends this stereochemical SAR by relocating the amine to the 1-position, enabling comparative assessment of how amine position interacts with absolute configuration to modulate receptor activation, β-arrestin recruitment, and downstream signaling bias. Absent a certified enantiopure standard, such studies cannot resolve stereochemical from positional contributions to the observed pharmacology.

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